(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

説明

“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is also known as Boc-(2R,3R)-Apns-OH, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, N-BOC-(2R,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID .

Molecular Structure Analysis

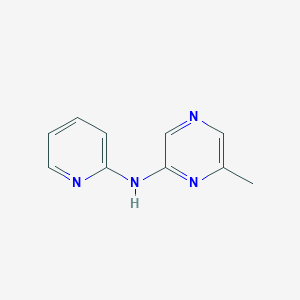

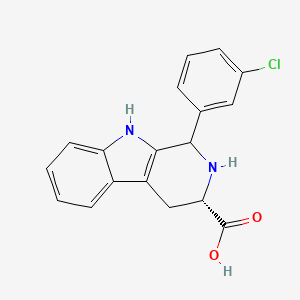

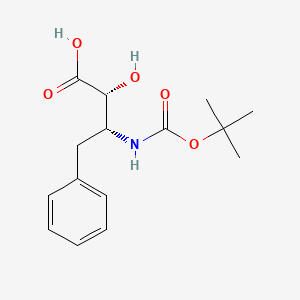

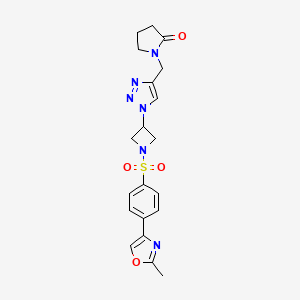

The molecular formula of “(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is C15H21NO5 . The SMILES string is CC(C)(C)OC(=O)NC@HC@@HC(O)=O .

Physical And Chemical Properties Analysis

“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” has a molecular weight of 295.33 . It has a melting point of 158-164 °C .

科学的研究の応用

Synthesis and Chemical Properties

Diastereoselective Synthesis

(2R, 3S)-N-Boc-2-amino-3-hydroxy-1-phenylbutane and similar compounds have been utilized in the diastereoselective synthesis of β, γ-diamino acids. This involves SN2 type substitution and oxidation processes (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Synthesis of HIV Protease Inhibitors

An efficient synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, has been reported. It highlights the importance of this compound in medical chemistry (Shibata, Itoh, & Terashima, 1998).

Chemical and Biochemical Synthesis

This acid is also a precursor for Angiotensin Converting Enzyme (ACE) inhibitors. Various chemical and biochemical methods for its synthesis have been compared, emphasizing its significance in pharmaceutical synthesis (Schmidt et al., 1992).

Biological and Enzymatic Studies

Kynureninase-Catalyzed Hydrolysis

2-Amino-4-hydroxy-4-phenylbutyric acid formation has been observed during the kynureninase-catalyzed hydrolysis of kynurenine. This discovery provides empirical evidence for enzyme mechanisms proceeding through a beta-carbanionic intermediate (Bild & Morris, 1984).

Enzyme Membrane Reactor Studies

The synthesis of (R)-2-Hydroxy-4-phenylbutyric acid via enzymatic reduction in enzyme membrane reactors has been explored, showing its potential in biotechnological applications (Schmidt et al., 1992).

Ester Synthesis and Application

A study on the synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid and its application in synthesizing aminopeptidase inhibitors demonstrates its versatility in medicinal chemistry (Moon & Huh, 1991).

Applications in Peptide and Protein Chemistry

Peptide Bond Formation

Studies on amino acids and peptides have utilized compounds like (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in peptide bond formation, demonstrating its importance in peptide synthesis (Pedersen et al., 1982).

Protein-Protein Interaction Studies

The incorporation of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline into peptides for studies in protein-protein interactions shows the broader implications of these compounds in biochemical research (Tressler & Zondlo, 2014).

Safety and Hazards

特性

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)

![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)